molecular formula C11H17N4PS3 B4327468 10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene

10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene

Cat. No.: B4327468
M. Wt: 332.5 g/mol
InChI Key: QYVWTIQYXZBDFZ-UHFFFAOYSA-N
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Description

2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide is a complex heterocyclic compound that features a unique structure combining elements of imidazole and diazaphosphinine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the diazaphosphinine moiety. The ethylthio groups are then added through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and concentration, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur groups or alter the imidazole ring.

    Substitution: The ethylthio groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio groups can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-bis(ethylthio)-2,6,7,8-tetrahydro-1H-pyrrolo[1’,2’:1,2]imidazo[4,5-d][1,3,2]diazaphosphinine 2-sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with im

Properties

IUPAC Name

10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N4PS3/c1-3-18-11-9-10(12-8-6-5-7-15(8)9)13-16(17,14-11)19-4-2/h3-7H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVWTIQYXZBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NP(=S)(NC2=C1N3CCCC3=N2)SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N4PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Reactant of Route 2
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Reactant of Route 3
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Reactant of Route 4
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Reactant of Route 5
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene
Reactant of Route 6
10,12-bis(ethylsulfanyl)-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6,11-triene

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